molecular formula C10H16NO4P B12872655 Diethyl (1-acetyl-1H-pyrrol-3-yl)phosphonate

Diethyl (1-acetyl-1H-pyrrol-3-yl)phosphonate

Cat. No.: B12872655
M. Wt: 245.21 g/mol
InChI Key: QHMVQODTMHSJBN-UHFFFAOYSA-N
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Description

Diethyl (1-acetyl-1H-pyrrol-3-yl)phosphonate is an organophosphorus compound with the molecular formula C10H16NO4P. It is a derivative of pyrrole, a five-membered nitrogen-containing heterocycle, and contains both acetyl and phosphonate functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl (1-acetyl-1H-pyrrol-3-yl)phosphonate typically involves the reaction of 1-acetyl-1H-pyrrole with diethyl phosphite. The reaction is usually carried out under mild conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the phosphonate ester. The reaction can be represented as follows:

1-acetyl-1H-pyrrole+diethyl phosphitediethyl (1-acetyl-1H-pyrrol-3-yl)phosphonate\text{1-acetyl-1H-pyrrole} + \text{diethyl phosphite} \rightarrow \text{this compound} 1-acetyl-1H-pyrrole+diethyl phosphite→diethyl (1-acetyl-1H-pyrrol-3-yl)phosphonate

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Diethyl (1-acetyl-1H-pyrrol-3-yl)phosphonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphonic acids.

    Reduction: Reduction reactions can convert the phosphonate group to phosphine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphonate group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.

Major Products Formed

Scientific Research Applications

Diethyl (1-acetyl-1H-pyrrol-3-yl)phosphonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of diethyl (1-acetyl-1H-pyrrol-3-yl)phosphonate involves its interaction with specific molecular targets. The phosphonate group can mimic phosphate esters, allowing the compound to inhibit enzymes that utilize phosphate substrates. This inhibition occurs through the formation of stable enzyme-inhibitor complexes, thereby blocking the enzyme’s activity. The pathways involved include those related to cellular metabolism and signal transduction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl (1-acetyl-1H-pyrrol-3-yl)phosphonate is unique due to the presence of both acetyl and phosphonate groups, which confer distinct chemical reactivity and biological activity. This dual functionality allows the compound to participate in a wider range of chemical reactions and biological interactions compared to its simpler analogs .

Properties

Molecular Formula

C10H16NO4P

Molecular Weight

245.21 g/mol

IUPAC Name

1-(3-diethoxyphosphorylpyrrol-1-yl)ethanone

InChI

InChI=1S/C10H16NO4P/c1-4-14-16(13,15-5-2)10-6-7-11(8-10)9(3)12/h6-8H,4-5H2,1-3H3

InChI Key

QHMVQODTMHSJBN-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C1=CN(C=C1)C(=O)C)OCC

Origin of Product

United States

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